molecular formula C20H21ClFN5O3S B2355128 DS-1971a CAS No. 1450595-86-4

DS-1971a

Cat. No.: B2355128
CAS No.: 1450595-86-4
M. Wt: 465.9 g/mol
InChI Key: OJKONCJPCULNOW-DYVFJYSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

DS-1971a plays a significant role in biochemical reactions, particularly as an inhibitor of the NaV1.7 sodium channel . This channel is a crucial component of the nervous system, playing a key role in the generation and conduction of action potentials. This compound interacts with this channel, inhibiting its function and thereby exerting its effects .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a NaV1.7 inhibitor . By inhibiting this channel, this compound can influence cell function, potentially affecting cell signaling pathways and cellular metabolism. The exact nature of these effects can vary depending on the specific cellular context.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the NaV1.7 sodium channel, inhibiting its function . This can lead to changes in cell signaling and gene expression, although the specifics of these changes can depend on the particular cellular context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, studies have shown that after oral administration of radiolabeled this compound, the most abundant metabolite in the plasma, urine, and feces of PXB-mice was M1 . This suggests a drastic difference in the metabolism between these mouse strains .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, studies have shown that after oral administration of radiolabeled this compound, the most abundant metabolite in the plasma, urine, and feces of PXB-mice was M1 . This suggests a drastic difference in the metabolism between these mouse strains .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a mixed substrate of Cytochrome P450 and Aldehyde Oxidase . After oral administration of radiolabeled this compound, the most abundant metabolite in the plasma, urine, and feces of PXB-mice was M1 .

Transport and Distribution

It is known that this compound is a mixed substrate of Cytochrome P450 and Aldehyde Oxidase , suggesting that these enzymes may play a role in its transport and distribution.

Subcellular Localization

Given its role as a NaV1.7 inhibitor , it is likely that it is localized to the cell membrane, where this channel is found.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DS-1971a involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of arylsulfonamide as a core structure, which is modified through various chemical reactions to achieve the desired selectivity and potency .

Industrial Production Methods

Industrial production methods for this compound are not publicly available. Typically, the production of such compounds involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

DS-1971a undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can result in modified arylsulfonamide compounds with different functional groups .

Scientific Research Applications

DS-1971a has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DS-1971a

This compound is unique due to its high selectivity and potency for the NaV1.7 channel, making it a promising candidate for the treatment of neuropathic pain. Unlike other sodium channel inhibitors, this compound has a favorable toxicological profile and can be administered orally, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

5-chloro-2-fluoro-4-[(1S,2R)-2-(2-methylpyrazol-3-yl)cyclohexyl]oxy-N-pyrimidin-4-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN5O3S/c1-27-16(6-9-25-27)13-4-2-3-5-17(13)30-18-11-15(22)19(10-14(18)21)31(28,29)26-20-7-8-23-12-24-20/h6-13,17H,2-5H2,1H3,(H,23,24,26)/t13-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKONCJPCULNOW-DYVFJYSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCC2OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NC=NC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@H]2CCCC[C@@H]2OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NC=NC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450595-86-4
Record name DS-1971
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450595864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DS-1971
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHV5F71MBF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.